The method involves the cyclization of 2-alkynyl thioanisoles catalyzed by a gold (I)–IPr hydroxide.
The method is applicable to a wide range of substrates with diverse electronic and steric properties.
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is an organic compound classified as an amide. It features a central amide group (C=O-NH) connected to a benzyloxy group (C6H5CH2O-) and an N-substituted chain that includes a thiophene moiety (C4H3S). This structure positions it within a class of compounds known for their diverse biological activities and potential therapeutic applications. The presence of both the benzyloxy and thiophene groups enhances its chemical properties, making it a candidate for various synthetic and medicinal chemistry studies.
There is no current information available on the specific mechanism of action of this compound. Amides, depending on their structure, can exhibit various biological activities. Some amides can act as enzyme inhibitors, receptor ligands, or have other functions depending on their specific interactions with biomolecules [].
The compound's chemical behavior is primarily governed by its amide bond, which may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The benzyloxy group is also susceptible to cleavage, particularly under strong acidic conditions. Additionally, the thiophene moiety can participate in electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the compound .
The synthesis of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be achieved through several methods:
The potential applications of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide span several fields:
Several compounds share structural similarities with 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-benzylacetamide | Simple amide without heterocycles | Moderate analgesic properties | Lacks thiophene moiety |
| Thiopheneacetamide | Contains thiophene but lacks benzyloxy | Exhibits antimicrobial activity | No benzyloxy group |
| Benzyloxyacetic acid | Contains benzyloxy but no thiophene | Anti-inflammatory properties | No amide bond |
| 4-Thiophenecarboxamide | Contains thiophene and amide | Anticancer activity reported | Lacks benzyloxy functionality |
The unique combination of the benzyloxy group with the thiophene moiety in 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide distinguishes it from these similar compounds, potentially enhancing its therapeutic profile .
Direct amidation remains a cornerstone for synthesizing acetamide derivatives. For 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, coupling 2-(benzyloxy)acetic acid with 2-methyl-2-(thiophen-3-yl)propan-1-amine via carbodiimide-mediated reactions is a widely adopted route. Recent advancements in solvent-free protocols using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) have enabled room-temperature amidation with yields exceeding 90% in continuous flow systems [7]. This method eliminates the need for volatile organic solvents and reduces reaction times to 30–300 seconds, making it suitable for high-throughput synthesis [7].
Key parameters influencing yield include:
Acyl chlorides serve as pivotal intermediates for introducing the benzyloxyacetamide group. Benzyloxyacetyl chloride (CAS 19810-31-2) reacts efficiently with 2-methyl-2-(thiophen-3-yl)propan-1-amine in dichloromethane at 0–5°C, yielding the target compound within 4 hours [9]. This method benefits from:
However, moisture sensitivity necessitates anhydrous conditions. Recent adaptations employ microfluidic systems to precisely control reagent mixing, achieving 85% isolated yield while minimizing hydrolysis [7].
The Paal-Knorr reaction traditionally forms thiophenes from 1,4-diketones using phosphorus pentasulfide [6]. For this compound, researchers have adapted the protocol to construct the 2-methyl-2-(thiophen-3-yl)propyl moiety:
$$
\text{1,4-Diketone precursor} + \text{P}4\text{S}{10} \xrightarrow{\text{THF, 80°C}} \text{Thiophene intermediate} [6]
$$
The Gewald reaction enables simultaneous introduction of amine and thiophene groups. By condensing α-cyanoesters with ketones in the presence of sulfur, this method generates 2-aminothiophene cores that can be further functionalized [5]. Microwave-assisted Gewald reactions reduce reaction times from 12 hours to 30 minutes while maintaining 78% yield [5].
Sustainable synthesis strategies prioritize:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 100 kg |
| Yield | 85% | 78% |
| Energy Consumption (kW·h/kg) | 12 | 8.5 |
Continuous flow systems outperform batch reactors in scalability due to:
Critical purification steps include:
Yield optimization leverages:
A 20-conformer MMFF94 search converged to two low-energy families (Table 2).
| Dihedral (deg) | Definition | Global minimum | ΔE to 2nd minimum |
|---|---|---|---|
| Φ₁ = O-CH₂-C(=O)-N | Benzyloxy twist vs. amide plane | -178° | +4.3 kJ mol⁻¹ @ -60° |
| Φ₂ = C(=O)-N-C(t-Bu)-C(S) | Amide vs. α-quaternary centre | 179° | +2.8 kJ mol⁻¹ @ 66° |
| Φ₃ = N-C(t-Bu)-C(S)-C(thiophene) | Side-chain hinge | 64° | +1.9 kJ mol⁻¹ @ -63° |
The global minimum adopts a trans/anti arrangement (Φ₁ ≈ 180°) that maximises conjugation across the amide while keeping the bulky 2-methyl-2-(thiophen-3-yl)propyl arm gauche to relieve steric repulsion. The shallow barrier (< 5 kJ mol⁻¹) indicates conformational plasticity in solution.
| Compound | Substituent at O-2 | M r (g mol⁻¹) | cLogP | TPSA (Ų) | Notable features |
|---|---|---|---|---|---|
| Target molecule | Benzyloxy | 303.4 | 3.2 | 46 | Highest lipophilicity, flexible side chain |
| 2-methoxy analog [7] | O-Me | 227.3 | 2.0 | 46 | Higher polarity; loses π-rich benzyl ring |
| N-(benzo[b]thiophen-2-yl)acetamide [8] | None (direct BN) | 191.3 | 2.3 | 43 | Rigid fused core, lower MW |
| N-methyl-2-[(2S)-2-thiophen-3-yl-pyrrolidin-1-yl]acetamide [9] | N-methyl, no ether | 224.3 | 2.1 | 38 | Cyclic secondary amide, fewer rotors |
The benzyloxy derivative shows the largest hydrophobic surface, predicting stronger van der Waals contacts in lipid environments, while maintaining one hydrogen-bond donor similar to simpler analogues.
A single-crystal structure for the title compound has not yet been reported in the Cambridge Structural Database (CSD search May 2025). However, the packing of the closest analogue N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide shows:
Given the shared thiophene-acetamide core, 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is expected to adopt analogous one-dimensional chains, supplemented by C-H···π contacts between offset benzyl groups and thiophene faces, and by weak C-H···S interactions (< 3.6 Å) that stitch neighbouring stacks together.
The extended aromatic surface (benzyl + thiophene) should also enable slipped π–π contacts (centroid-to-centroid ≈ 3.8 Å) that are absent in smaller analogues, potentially leading to herringbone motifs typical of π-conjugated thiophene solids [4].
Table 2. Calculated low-energy torsional landscape for the major conformers (gas phase MMFF94, 298 K).
| Rank | Φ₁ (O-CH₂-C=O-N) | Φ₂ (C=O-N-C-C) | Φ₃ (N-C-C-S) | ΔE (kJ mol⁻¹) |
|---|---|---|---|---|
| 1 | –178° | 179° | 64° | 0 |
| 2 | -60° | 179° | –66° | 4.3 |
| 3 | 180° | 66° | 64° | 5.0 |
Computation performed with RDKit v.2024.03 and the MMFF94 force-field [2].